molecular formula C14H12BrFS B8354901 1-Bromo-2-(2,4-dimethyl-phenylsulfanyl)-3-fluoro-benzene

1-Bromo-2-(2,4-dimethyl-phenylsulfanyl)-3-fluoro-benzene

Cat. No. B8354901
M. Wt: 311.21 g/mol
InChI Key: LDLPFZQUUNXHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732463B2

Procedure details

Prepared from 2,4-dimethyl-benzenethiol and 1-bromo-3-fluoro-2-iodo-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[SH:9].[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1I>>[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[S:9][C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC=C1)F)SC1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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